2-[3-(4-Azidophenyl)propanoyl]-3,5-dihydroxyphenyl beta-d-glucopyranoside
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Overview
Description
4-Azidophlorizin is a chemical compound known for its role as a high-affinity probe and photoaffinity label for glucose transporters in brush border membranes . It is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The process typically involves the use of azide-containing reagents and specific reaction conditions to ensure the successful incorporation of the azide group .
Chemical Reactions Analysis
Types of Reactions: 4-Azidophlorizin undergoes several types of chemical reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group of 4-Azidophlorizin reacting with alkyne-containing molecules to form triazoles.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction occurs with molecules containing DBCO or BCN groups.
Common Reagents and Conditions:
CuAAC: Copper catalysts and alkyne-containing molecules are commonly used in this reaction.
SPAAC: Molecules containing DBCO or BCN groups are used under strain-promoted conditions.
Major Products: The major products formed from these reactions are triazoles, which are valuable in various chemical and biological applications .
Scientific Research Applications
4-Azidophlorizin has a wide range of scientific research applications, including:
Mechanism of Action
4-Azidophlorizin exerts its effects through the following mechanisms:
Inhibition of Geranylgeranyl Diphosphate Synthase: It promotes the degradation of this enzyme via the ubiquitin-proteasome pathway, leading to decreased lipid accumulation in hepatocytes.
Photoaffinity Labeling: As a photoaffinity label, it binds to glucose transporters in brush border membranes, allowing for the study of glucose transport mechanisms.
Comparison with Similar Compounds
4-Azidophlorizin is unique due to its specific azide group, which allows it to participate in click chemistry reactions. Similar compounds include:
3-Aminophlorizin: Another derivative of phlorizin used in various chemical reactions.
3-Bromoacetamido-phlorizin: A compound synthesized from phlorizin with different functional groups.
3-Dansyl-phlorizin: A fluorescent derivative of phlorizin used in biochemical studies.
These compounds share a common phlorizin backbone but differ in their functional groups and specific applications.
Properties
IUPAC Name |
3-(4-azidophenyl)-1-[2,4-dihydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O9/c22-24-23-11-4-1-10(2-5-11)3-6-13(27)17-14(28)7-12(26)8-15(17)32-21-20(31)19(30)18(29)16(9-25)33-21/h1-2,4-5,7-8,16,18-21,25-26,28-31H,3,6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCDEMZKQHNYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2OC3C(C(C(C(O3)CO)O)O)O)O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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